
S-(2,4-dinitrophenyl)glutathione
Overview
Description
S-(2,4-Dinitrophenyl)glutathione (CAS 26289-39-4) is a synthetic glutathione conjugate formed by the reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH) via catalysis by glutathione-S-transferases (GSTs) . This compound is widely used as a substrate to measure GST activity, as the formation of the conjugate results in a spectrophotometric absorbance peak at 340 nm . It exhibits a kinetically determined dissociation constant (Kd) of 7 µM for GSTs, making it a high-affinity substrate . Additionally, this compound is actively transported by multidrug resistance-associated proteins (MRP1, MRP2/cMOAT, MDR1, and MDR3), linking it to studies on chemotherapeutic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-(2,4-dinitrophenyl)glutathione typically involves the conjugation of reduced glutathione with 2,4-dinitrochlorobenzene. The reaction is carried out in an aqueous medium, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: : While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: S-(2,4-dinitrophenyl)glutathione can undergo nucleophilic substitution reactions due to the presence of the nitro groups on the phenyl ring.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The thiol group in the glutathione moiety can be oxidized to form disulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other bases.
Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Reduction: Formation of 2,4-diaminophenyl-glutathione.
Oxidation: Formation of glutathione disulfide derivatives.
Scientific Research Applications
Biochemical Research
S-(2,4-Dinitrophenyl)glutathione serves as a substrate for glutathione-S-transferases (GSTs), which are crucial enzymes involved in detoxification processes within cells. The kinetic dissociation constant of DNP-GSH is approximately 7 µM, indicating its effective interaction with GSTs . This property makes it valuable for studying the enzymatic mechanisms of GSTs and their roles in conjugating reduced glutathione to various electrophiles, thus facilitating the excretion of toxins from the body .
Detoxification Studies
DNP-GSH is instrumental in elucidating the detoxification pathways mediated by GSTs. It aids in understanding how cells respond to xenobiotic compounds and oxidative stress. Research indicates that glutathione conjugates play a critical role in mitigating cellular damage caused by reactive oxygen species (ROS) and environmental toxins .
Table 1: Role of DNP-GSH in Detoxification
Function | Description |
---|---|
Substrate for GSTs | DNP-GSH acts as a substrate for various GST isoforms. |
Detoxification | Facilitates the conjugation of harmful compounds with GSH. |
Oxidative Stress Response | Helps neutralize ROS and reduce cellular damage. |
Drug Development and Pharmacology
The pharmacological significance of this compound extends to drug development, particularly in understanding drug resistance mechanisms. DNP-GSH is transported by multidrug resistance proteins (MDR1 and MDR3), which are known to confer resistance to certain chemotherapeutic agents .
Investigating Drug Resistance
By studying DNP-GSH's interactions with MDR proteins, researchers can gain insights into how cancer cells develop resistance to drugs. This knowledge can inform the design of more effective therapeutic strategies that circumvent these resistance mechanisms.
Case Study: Chemoresistance Mechanisms
A study demonstrated that cancer cells expressing high levels of MDR1 showed increased efflux of DNP-GSH, correlating with reduced sensitivity to certain anticancer drugs. This finding highlights the potential of using DNP-GSH as a model compound to study drug transport mechanisms in resistant cancer phenotypes .
Clinical Implications and Future Directions
The implications of this compound extend into clinical settings, particularly concerning diseases linked to oxidative stress and detoxification deficiencies. Glutathione levels have been associated with various health conditions, including neurodegenerative diseases and metabolic disorders .
Potential Therapeutic Applications
Research is ongoing to explore whether enhancing glutathione pathways through compounds like DNP-GSH could provide therapeutic benefits in conditions characterized by oxidative stress, such as:
- Parkinson’s disease
- Nonalcoholic fatty liver disease
- Chronic obstructive pulmonary disease (COPD)
Table 2: Potential Therapeutic Applications of DNP-GSH
Condition | Potential Benefit |
---|---|
Neurodegenerative Diseases | May improve neuronal health through enhanced detoxification. |
Liver Diseases | Could mitigate damage from toxic substances. |
Respiratory Conditions | May reduce oxidative stress in lung tissues. |
Mechanism of Action
S-(2,4-dinitrophenyl)glutathione exerts its effects primarily through its interaction with glutathione-S-transferase enzymes. The compound binds to the active site of the enzyme, facilitating the transfer of the glutathione moiety to various substrates. This process is crucial for the detoxification of harmful electrophilic compounds in the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Glutathione Conjugates
Structural Analogues and Physical Properties
S-(2,4-Dinitrophenyl)glutathione belongs to a family of S-substituted glutathione derivatives. Key analogues include:
Compound Name | Molecular Weight | Melting Point (°C, decomp.) | Key Functional Group |
---|---|---|---|
This compound | 473.41 | 202 | 2,4-dinitrophenyl |
S-(2,4-Dichlorophenyl)glutathione | 433.29 | 215 | 2,4-dichlorophenyl |
S-(p-Nitrobenzyl)glutathione | 453.39 | 211 | p-nitrobenzyl |
S-(1,2-Dicarboxyethyl)glutathione | 436.35 | Not reported | dicarboxyethyl |
Key Observations :
- The 2,4-dinitrophenyl group in this compound enhances electrophilicity, facilitating GST-mediated conjugation .
- Substituted aromatic groups (e.g., dichlorophenyl, nitrobenzyl) increase molecular weight and alter solubility. This compound is slightly soluble in water, while S-(p-nitrobenzyl)glutathione exhibits similar solubility limitations .
- S-(1,2-dicarboxyethyl)glutathione, lacking an aromatic substituent, is more polar and associated with lens metabolism, particularly in cataract formation .
Enzymatic and Transport Properties
GST Substrate Specificity
- This compound : High affinity for GSTs (Kd = 7 µM) due to the electron-withdrawing nitro groups, which stabilize the transition state during conjugation .
- S-(1,2-Dicarboxyethyl)glutathione: Not a GST substrate; instead, it is synthesized non-enzymatically in the lens and linked to redox homeostasis .
- S-(p-Nitrobenzyl)glutathione : Moderate GST affinity but lower catalytic efficiency compared to the 2,4-dinitrophenyl variant .
Transport by Multidrug Resistance Proteins
- This compound : Transported by MRP1, MRP2 (cMOAT), MDR1, and MDR3 with high efficiency, contributing to its role in drug resistance studies .
- p-Nitrophenyl glucuronide (NPG) : Competes with this compound for MRP2 transport, indicating overlapping substrate recognition .
Metabolic and Disease Studies
- This compound : Used to study hepatic and renal detoxification pathways, chemoresistance in cancer cells, and ATP-dependent transport mechanisms .
- S-(1,2-Dicarboxyethyl)glutathione : Levels decrease during galactose-induced cataract formation in rats, suggesting a protective role in lens oxidative stress .
- S-[2-(N7-Guanyl)ethyl]glutathione-d4: A deuterated analog used in proteomics to track DNA adducts caused by carcinogens like 1,2-dibromoethane .
Analytical Chemistry
Biological Activity
S-(2,4-dinitrophenyl)glutathione (DNP-SG) is a glutathione conjugate formed by the substitution of the thiol hydrogen of glutathione with a 2,4-dinitrophenyl group. This compound is primarily studied for its role in biotransformation processes mediated by glutathione S-transferases (GSTs), which are crucial for detoxifying xenobiotics and protecting cells from oxidative stress.
- Chemical Formula : C₁₆H₁₉N₅O₁₀S
- Molecular Weight : 473.415 g/mol
- DrugBank ID : DB02458
DNP-SG is classified as a small molecule and is not currently approved for clinical use. Its primary function is as a substrate for various GSTs, which facilitate its conjugation and subsequent detoxification processes.
DNP-SG serves as a substrate for multiple GST isoenzymes, notably the mu class GSTs (GSTM1 and GSTM2). These enzymes catalyze the conjugation of glutathione to electrophilic compounds, enhancing their solubility and facilitating their excretion from the body. The enzymatic activity can be summarized as follows:
- Conjugation Reaction :
This reaction plays a significant role in cellular detoxification, particularly in response to oxidative stress and exposure to harmful chemicals.
Enzymatic Activity and Kinetics
Research indicates that different GST isoforms exhibit variable activities towards DNP-SG. For instance, GSTM2-2 has shown a specific activity of approximately 273 µmol min⁻¹ mg⁻¹ with a Km value of 63 µM, indicating its efficiency in catalyzing the reaction with DNP-SG .
Enzyme Activity Table
GST Isoform | Specific Activity (µmol min⁻¹ mg⁻¹) | Km (µM) | k_cat (s⁻¹) |
---|---|---|---|
GSTM1 | Variable | Variable | Variable |
GSTM2 | 273 ± 5 | 63 | 353 |
GSTP1 | Moderate | Moderate | Moderate |
Toxicological Profile
This compound has been evaluated for its potential toxicity. The Ames test indicates that it possesses toxic properties, suggesting that it may induce mutagenic effects under certain conditions . Furthermore, its interaction with cellular pathways involved in oxidative stress response highlights its dual role as both a protective agent and a potential source of toxicity.
Study on Glutathione Transferases
A comprehensive study published in Nature explored the role of human GSTs in the biotransformation of DNP-SG. The findings revealed that nearly all tested human GSTs, except for GST T1-1, were active with JS-K (a prodrug activated by GSH conjugation), demonstrating the broad applicability of DNP-SG in therapeutic contexts .
Cancer Research Implications
Research has indicated that overexpression of certain GST isoforms in cancer cells can lead to drug resistance by enhancing the detoxification of chemotherapeutic agents. This suggests that targeting GSTs could be a viable strategy for improving cancer treatment efficacy .
Q & A
Basic Research Questions
Q. How is S-(2,4-dinitrophenyl)glutathione synthesized and validated for use in glutathione S-transferase (GST) activity assays?
- Methodological Answer : DNP-GS is synthesized via the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GSTs. Validation involves HPLC purification and comparison with authentic standards. For example, Schramm et al.'s method uses reversed-phase HPLC with a C18 column and UV detection at 340 nm to confirm purity and retention times . Hydrolysis of the conjugate followed by amino acid analysis (e.g., 2,4-dinitrophenyl derivatives of cysteine, glycine, and glutamic acid) ensures structural integrity .
Q. What experimental parameters are critical for optimizing GST activity assays using DNP-GS as a substrate?
- Methodological Answer : Key parameters include:
- Substrate concentration : Maintain saturating GSH levels (1–5 mM) to avoid rate-limiting conditions.
- pH : Optimal activity is observed at pH 6.5–7.5, as deviations disrupt GST active-site conformation .
- Detection wavelength : Monitor absorbance at 340 nm (λmax for DNP-GS) using a spectrophotometer .
- Temperature control : Enzyme activity is sensitive to thermal fluctuations; assays are typically conducted at 25–37°C .
Q. How can researchers standardize DNP-GS quantification in complex biological matrices (e.g., liver homogenates)?
- Methodological Answer : Use internal standards (e.g., deuterated DNP-GS) and LC-MS/MS for high specificity. Alternatively, employ DEAE-Sephadex chromatography to isolate DNP-GS from interfering metabolites, followed by HPLC with UV detection. Calibration curves must account for matrix effects by spiking known concentrations into control samples .
Advanced Research Questions
Q. What mechanisms explain the ATP-dependent transport of DNP-GS across hepatocyte membranes, and how can competing pathways be distinguished?
- Methodological Answer : DNP-GS is effluxed via multidrug resistance-associated proteins (MRPs) such as MRP1/2, which require ATP hydrolysis. To distinguish basolateral (MRP1/3) vs. canalicular (MRP2) transport:
- Use polarized hepatocyte models (e.g., sandwich-cultured hepatocytes) .
- Apply inhibitors like MK571 (MRP1/2 inhibitor) or vesicle transport assays with ATP-depleted membrane fractions .
- Mutant hepatocytes (e.g., TR⁻ rats) show impaired canalicular transport, confirming MRP2's role .
Q. How does DNP-GS serve as a probe for studying redox stress and protein glutathionylation in disease models (e.g., cataracts)?
- Methodological Answer : In cataract models, DNP-GS levels inversely correlate with oxidative damage. For example, galactose-fed rats exhibit a 50% reduction in lens DNP-GS within 48 hours, measured via HPLC. This reflects GSH depletion and impaired GST activity. To validate, combine immunoblotting for glutathionylated proteins (e.g., actin) with DNP-GS quantification .
Q. What biophysical techniques (e.g., EPR spectroscopy) can elucidate structural dynamics of GST-DNP-GS interactions?
- Methodological Answer : Continuous-wave electron paramagnetic resonance (CW-EPR) at X-band frequencies (9–10 GHz) with site-directed spin labeling (e.g., dHis-Cu(II)-NTA tags) reveals conformational changes in GST active sites upon DNP-GS binding. Compare spectra with ligands like ethacrynic acid-glutathione to differentiate binding modes .
Q. How do contradictory findings on DNP-GS transport kinetics in yeast and mammalian systems inform evolutionary adaptations in detoxification pathways?
- Methodological Answer : In S. cerevisiae, YCF1 mediates vacuolar DNP-GS transport via ATP-dependent mechanisms, while mammalian systems rely on MRPs. Use gene deletion strains (e.g., ΔYCF1 yeast) and vesicle uptake assays to compare ATPase activity and inhibitor sensitivity. These studies highlight conserved roles for ABC transporters but divergent substrate specificities .
Q. Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in DNP-GS quantification between HPLC and spectrophotometric methods?
- Methodological Answer : Spectrophotometry may overestimate DNP-GS due to interference from free CDNB or dinitrophenol. Cross-validate using:
- HPLC : Baseline separation of DNP-GS from contaminants (retention time ~13–17 min) .
- Enzymatic recycling assays : Measure residual GSH with glutathione reductase and NADPH .
Q. What statistical approaches are recommended for analyzing time-dependent changes in DNP-GS levels (e.g., during cataract progression)?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal studies (e.g., repeated lens sampling). Non-linear regression (e.g., exponential decay models) fits time-course data, while ANOVA identifies significant differences between control and treated groups .
Q. Tables for Key Data
Table 1 : HPLC Parameters for DNP-GS Analysis
Column | Mobile Phase | Flow Rate | Detection (nm) | Retention Time (min) | Reference |
---|---|---|---|---|---|
C18 Reversed-Phase | 0.1% TFA in H2O:MeOH (70:30) | 1 mL/min | 340 | 13.6–17.6 |
Table 2 : Kinetic Constants for GST-DNP-GS Interaction in Model Systems
Organism | Km (DNP-GS, μM) | Vmax (nmol/min/mg) | pH Optimum | Reference |
---|---|---|---|---|
Rat Liver | 20 | 120 | 6.8 | |
S. cerevisiae | 45 | 85 | 7.0 |
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEUKVKGTKDDIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865277 | |
Record name | gamma-Glutamyl-S-(2,4-dinitrophenyl)cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-39-4 | |
Record name | NSC131112 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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